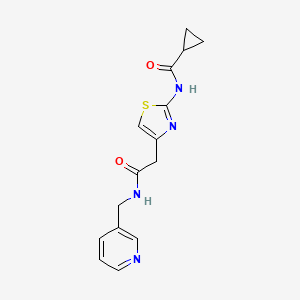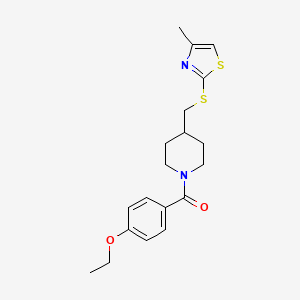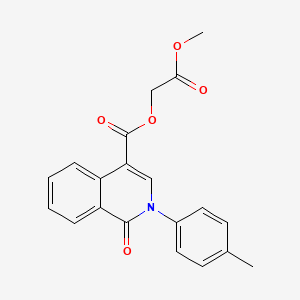
2-Methoxy-2-oxoethyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2-oxoethyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as MOPEC, and it is a member of the dihydroisoquinoline family of compounds. MOPEC has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of MOPEC is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells. MOPEC has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. MOPEC has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
MOPEC has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that MOPEC can induce cell cycle arrest and apoptosis in cancer cells. MOPEC has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, MOPEC has been shown to possess antioxidant activity, which may contribute to its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MOPEC is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. MOPEC has also been shown to possess anti-inflammatory and antioxidant properties, which may have applications in the treatment of a range of diseases. However, one of the limitations of MOPEC is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on MOPEC. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of MOPEC's potential as a synergistic agent in combination with other anticancer drugs. Additionally, further studies are needed to elucidate the mechanism of action of MOPEC and its effects on other signaling pathways and enzymes. Overall, MOPEC has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of MOPEC involves the reaction of 2-methoxy-2-oxoethyl acetoacetate with p-toluidine in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with sodium hydroxide to form the final MOPEC compound. This synthesis method has been optimized to yield high purity and yield of MOPEC.
Wissenschaftliche Forschungsanwendungen
MOPEC has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. MOPEC has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(2-methoxy-2-oxoethyl) 2-(4-methylphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-13-7-9-14(10-8-13)21-11-17(20(24)26-12-18(22)25-2)15-5-3-4-6-16(15)19(21)23/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUWGLCODBTLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Tert-butyl-3-[1-[1-(2-chloropropanoyl)piperidin-3-yl]ethyl]urea](/img/structure/B2661156.png)

![N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline](/img/structure/B2661159.png)
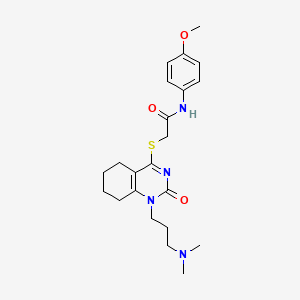

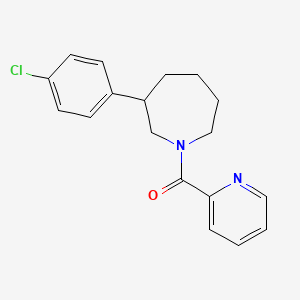

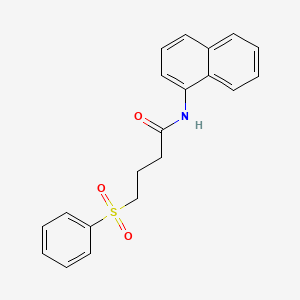

![N-(4-methylbenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2661173.png)
![N,N'-(1,5-Naphthalenediyl)bis[2-(aminooxy)acetamide]](/img/structure/B2661175.png)
![5-chloro-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2661176.png)
